molecular formula C17H16F3NO3S B1265231 4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid

4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid

Cat. No. B1265231
M. Wt: 371.4 g/mol
InChI Key: VKIOQVZNZFRNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid is a member of thiophenes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Mickevičienė et al. (2015) discussed the synthesis of N-Substituted-β-amino acid derivatives, demonstrating antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. This research indicates the potential use of similar compounds in developing antimicrobial agents Mickevičienė et al..

Biotransformation in Different Species

  • Pottier et al. (1978) examined the biotransformation of a related butanoic acid derivative, highlighting how it varies across species. This study is relevant to understanding how similar compounds might be metabolized in various organisms Pottier et al..

Synthesis of Disubstituted Aminobutyric Acids

  • Vasil'eva et al. (2016) synthesized disubstituted aminobutyric acids, noting their pharmacological potential. This research underscores the synthetic versatility and potential pharmacological applications of compounds structurally similar to the butanoic acid derivative Vasil'eva et al..

Antimicrobial and Antifungal Activities

  • Bhat et al. (2015) developed a microwave-assisted synthesis method for producing compounds with significant antimicrobial and antifungal activities. This method could potentially be applied to synthesize derivatives of 4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid Bhat et al..

Structural and Electronic Studies

  • Vanasundari et al. (2018) conducted structural and electronic studies on related butanoic acid derivatives, providing insights into their molecular characteristics. Such studies are essential for understanding the physical and chemical properties of similar compounds Vanasundari et al..

properties

Product Name

4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid

Molecular Formula

C17H16F3NO3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[5-amino-3-methyl-4-[3-(trifluoromethyl)benzoyl]thiophen-2-yl]butanoic acid

InChI

InChI=1S/C17H16F3NO3S/c1-9-12(6-3-7-13(22)23)25-16(21)14(9)15(24)10-4-2-5-11(8-10)17(18,19)20/h2,4-5,8H,3,6-7,21H2,1H3,(H,22,23)

InChI Key

VKIOQVZNZFRNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid
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4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid
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4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid
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4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid
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4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid

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